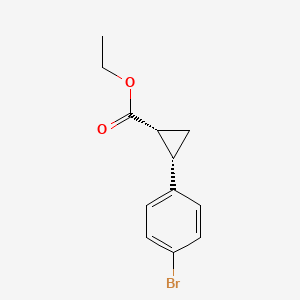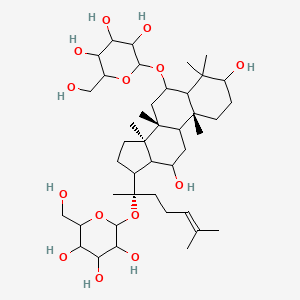
Panaxoside A;Panaxoside Rg1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Panaxoside A, also known as Panaxoside Rg1, is a ginsenoside found predominantly in the plant genus Panax, commonly known as ginseng. Ginsenosides are a class of steroid glycosides and triterpene saponins that have been extensively studied for their pharmacological effects. Panaxoside A is particularly abundant in Panax ginseng (Chinese/Korean Ginseng) and has been associated with various health benefits, including cognitive enhancement and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Panaxoside A involves enzymatic hydrolysis of ginsenosides. One method utilizes recombinant β-glucosidase cloned from Terrabacter ginsenosidimutans to hydrolyze the glucose moieties at specific positions of ginsenosides Re and Rg1, resulting in the formation of 20(S)-protopanaxatriol as an intermediate . The optimal conditions for this enzymatic reaction are pH 7.0 and 37°C .
Industrial Production Methods
Industrial production of Panaxoside A typically involves the extraction of ginsenosides from ginseng roots followed by purification using column chromatography. The process may include dissolving total notoginseng saponin with alcohol and passing it through pretreated big hole resin for further purification .
化学反应分析
Types of Reactions
Panaxoside A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.
科学研究应用
Panaxoside A has a wide range of scientific research applications:
Chemistry: Used as a reference standard in the analysis of herbal medicinal products.
Biology: Studied for its effects on cellular processes, including apoptosis and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating cognitive impairment, inflammation, and cancer
作用机制
Panaxoside A exerts its effects through multiple molecular targets and pathways. It has been shown to improve cognitive function by increasing hippocampal synaptophysin levels and demonstrating estrogen-like activity . Additionally, it reduces NF-κB nuclear translocation, which is associated with its anti-inflammatory effects . The compound also modulates signaling pathways involved in apoptosis and autophagy, providing cardioprotective effects .
相似化合物的比较
Panaxoside A belongs to the dammarane family of ginsenosides, which includes other compounds such as:
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rg3
- Ginsenoside Rh2
- Ginsenoside Rh3
Compared to these similar compounds, Panaxoside A is unique in its specific molecular structure and its pronounced effects on cognitive function and inflammation .
属性
分子式 |
C42H72O14 |
|---|---|
分子量 |
801.0 g/mol |
IUPAC 名称 |
2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |
InChI 键 |
YURJSTAIMNSZAE-QGUXELDRSA-N |
手性 SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796426.png)
![(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796431.png)
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
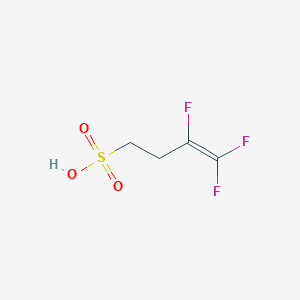
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)
![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
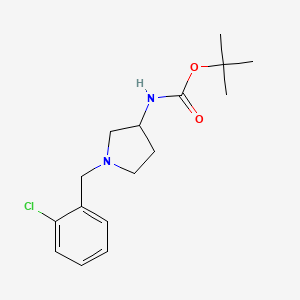
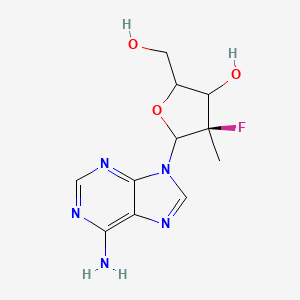
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
